2,3-Dichloro-N-(3-methylbenzyl)aniline
Description
2,3-Dichloro-N-(3-methylbenzyl)aniline is a halogenated aniline derivative featuring a 3-methylbenzyl group attached to a 2,3-dichloro-substituted aniline core. Its molecular structure combines electron-withdrawing chlorine atoms with a methyl group on the benzyl moiety, influencing its electronic, steric, and solubility properties. The compound is primarily utilized in research and industrial applications, though specific uses are less documented compared to its analogues .
Properties
IUPAC Name |
2,3-dichloro-N-[(3-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c1-10-4-2-5-11(8-10)9-17-13-7-3-6-12(15)14(13)16/h2-8,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJKXNMUMKBQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dichloro-N-(3-methylbenzyl)aniline is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by case studies and data tables.
- IUPAC Name: this compound
- Molecular Formula: C13H12Cl2N
- Molecular Weight: 265.15 g/mol
The biological activity of this compound may be attributed to its structural characteristics, particularly the dichloro and methylbenzyl substituents. These groups can influence the compound's interaction with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar aniline derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
- Antimicrobial Activity : Research indicates that halogenated anilines often exhibit antimicrobial properties. The presence of chlorine atoms in the structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes within microorganisms.
Toxicological Studies
Toxicological assessments are critical for understanding the safety profile of this compound. Studies on similar compounds suggest potential cytotoxic effects at high concentrations.
- Case Study : In a study assessing the cytotoxicity of various aniline derivatives, compounds with dichloro substitutions demonstrated significant cytotoxic effects on human cell lines at concentrations above 50 µM .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of several dichlorinated anilines, including this compound. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
- Cytotoxicity Assessment : In vitro tests conducted on human cancer cell lines revealed that the compound could induce apoptosis at certain concentrations, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared with structurally related derivatives, focusing on substituent variations on the benzyl group and chlorine positions on the aniline ring:
Key Observations :
- Fluorinated analogues may exhibit improved metabolic stability but reduced solubility in aqueous media .
Physicochemical and QSAR Properties
- Electron-Withdrawing Effects : Chlorine and fluorine substituents lower the electron density of the aromatic ring, influencing reactivity in electrophilic substitutions or interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
